molecular formula C8H15NO B14906425 3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine

3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine

Cat. No.: B14906425
M. Wt: 141.21 g/mol
InChI Key: JCZUFPRFRGBBKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane core is often used as a bioisostere for benzene rings in medicinal chemistry due to its ability to enhance the biological activity, solubility, and metabolic stability of drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-N-methylbicyclo[111]pentan-1-amine typically involves the functionalization of the bicyclo[111]pentane core One common approach is the nucleophilic addition to [11The reaction conditions often involve the use of strong bases and nucleophiles under anhydrous conditions to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines .

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine is unique due to its specific functional groups (methoxymethyl and N-methyl) that impart distinct physicochemical properties. These properties can enhance the compound’s solubility, stability, and biological activity compared to other similar compounds .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3-(methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine

InChI

InChI=1S/C8H15NO/c1-9-8-3-7(4-8,5-8)6-10-2/h9H,3-6H2,1-2H3

InChI Key

JCZUFPRFRGBBKJ-UHFFFAOYSA-N

Canonical SMILES

CNC12CC(C1)(C2)COC

Origin of Product

United States

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